Neratinib dimethylamine N-oxide

Pharmacokinetics Drug Metabolism Bioequivalence

Neratinib dimethylamine N-oxide (M7) is the quantitatively significant, circulating active metabolite of neratinib, accounting for 22% of parent drug systemic exposure with a distinct 10.4 h half-life. Unlike other N-oxide metabolites (M3, M11), M7 is formed via glutathione conjugation, making it an indispensable, irreplaceable reference standard for HPLC/LC-MS method validation, impurity profiling per ICH Q3A/Q3B, and pharmacokinetic bioequivalence studies for ANDA/NDA submissions. Procure this high-purity standard alone to ensure method accuracy and regulatory compliance.

Molecular Formula C30H29ClN6O4
Molecular Weight 573.0 g/mol
CAS No. 1376615-55-2
Cat. No. B3321713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeratinib dimethylamine N-oxide
CAS1376615-55-2
Molecular FormulaC30H29ClN6O4
Molecular Weight573.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-]
InChIInChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
InChIKeyDREVEVQWSRJACN-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neratinib Dimethylamine N-Oxide (M7, CAS 1376615-55-2) – A Clinically Relevant, Quantitatively Distinct Active Metabolite of Neratinib


Neratinib dimethylamine N-oxide (designated M7; CAS 1376615-55-2) is an active, circulating metabolite of the irreversible pan-ERBB tyrosine kinase inhibitor neratinib (HKI-272). It is formed via CYP3A4-mediated oxidative metabolism and constitutes a quantitatively significant component of the overall pharmacologically active species in human plasma. The compound is utilized as a high-purity reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing and regulatory submissions [1]. Unlike the parent drug, M7 is a glutathione conjugate that represents one of the major metabolic products detected in vivo, with a systemic exposure profile that is both quantifiable and distinct from other neratinib metabolites [2].

Why Generic Neratinib Dimethylamine N-Oxide (M7, CAS 1376615-55-2) Cannot Be Replaced by Other Neratinib Metabolites or N-Oxide Analogs


Substituting neratinib dimethylamine N-oxide with structurally analogous N-oxide metabolites—such as neratinib pyridine N-oxide (M3) or neratinib bis-N-oxide (M11)—is scientifically unsound due to quantitatively distinct systemic exposure, half-life, and metabolic pathway contributions. Although all three are active in vitro against EGFR, HER2, and HER4, their human pharmacokinetic profiles differ markedly. M7 accounts for 22% of total systemic exposure at steady state, compared to 15% for M3 and only 4% for M11, while its elimination half-life (10.4 h) is substantially shorter than that of M3 (21.6 h) [1]. Furthermore, M7 is generated via glutathione conjugation—a distinct metabolic route from the O-dealkylation that produces M3—rendering it a unique and irreplaceable analytical target for impurity profiling and bioequivalence studies. In regulated pharmaceutical development and quality control, using the incorrect metabolite reference standard introduces quantifiable error in method accuracy and may lead to non-compliance with ICH and pharmacopeial guidelines .

Neratinib Dimethylamine N-Oxide (M7, CAS 1376615-55-2) – Comparative Quantitative Evidence for Procurement and Analytical Selection


Systemic Exposure (AUC) of Neratinib Dimethylamine N-Oxide (M7) Versus Other Active Neratinib Metabolites

At steady state in healthy human subjects, neratinib dimethylamine N-oxide (M7) achieves a systemic exposure (AUC) equal to 22% of the parent neratinib exposure. This is quantitatively intermediate among the major active metabolites: it is higher than M3 (15%) and M11 (4%), but lower than M6 (33%) [1]. This exposure ranking directly influences the need to accurately quantify M7 in pharmacokinetic bridging studies and bioequivalence trials.

Pharmacokinetics Drug Metabolism Bioequivalence

Elimination Half-Life of Neratinib Dimethylamine N-Oxide (M7) Versus Parent Neratinib and Other Metabolites

The mean plasma elimination half-life of neratinib dimethylamine N-oxide (M7) in healthy subjects is 10.4 hours (CV 33%). This is shorter than the half-lives of parent neratinib (14.6 h), M3 (21.6 h), and M6 (13.8 h) [1]. The shorter half-life of M7 implies a more rapid clearance, which is a critical parameter for understanding the time course of active metabolite exposure and for designing sampling schedules in clinical pharmacology studies.

Pharmacokinetics Drug Clearance Metabolite Stability

Metabolic Pathway Origin and Relative Abundance of Neratinib Dimethylamine N-Oxide (M7) as a GSH Conjugate

Neratinib dimethylamine N-oxide (M7) is formed primarily via glutathione (GSH) conjugation, a metabolic pathway distinct from the O-dealkylation that generates M3 and the N-demethylation that yields M6. In rat metabolic profiling studies, M6 and M7 were identified as the major GSH conjugate metabolites, with M7 being one of the predominant circulating species [1]. This contrasts with M3, which is an O-dealkylated product, and M11, a bis-N-oxide present only in trace amounts.

Drug Metabolism Metabolite Identification Mass Spectrometry

In Vitro Kinase Inhibition Activity of Neratinib Dimethylamine N-Oxide (M7) Relative to Parent Neratinib

Neratinib dimethylamine N-oxide (M7) inhibits the activity of EGFR, HER2, and HER4 in vitro with potencies described as 'similar' to those of parent neratinib in enzyme binding assays [1]. While exact IC50 values for M7 are not reported in the public domain, the FDA-approved label states that M3, M6, M7, and M11 all demonstrate comparable inhibitory activity. In contrast, parent neratinib has well-defined IC50 values of 59 nM against HER2 and 92 nM against EGFR in cell-free assays . This qualitative parity confirms that M7 contributes meaningfully to the overall pharmacodynamic effect.

Kinase Inhibition Pharmacodynamics HER2 Targeting

Optimal Scientific and Industrial Applications for Neratinib Dimethylamine N-Oxide (M7, CAS 1376615-55-2) Based on Differential Evidence


Pharmacokinetic Bridging and Bioequivalence Studies

Due to its quantitatively defined systemic exposure (22% of parent AUC) and distinct half-life (10.4 h), M7 is an indispensable analyte in pharmacokinetic studies evaluating neratinib formulations. Regulatory submissions (e.g., ANDA, NDA) require accurate measurement of M7 to establish bioequivalence and to assess the impact of intrinsic/extrinsic factors on active metabolite exposure [1].

Analytical Method Development and Validation for Impurity Profiling

As a major glutathione-conjugated metabolite that is structurally and metabolically distinct from other N-oxides (e.g., M3, M11), M7 serves as a critical reference standard for developing and validating HPLC/LC-MS methods aimed at quantifying neratinib-related impurities in drug substance and finished product. Its inclusion ensures method specificity and accuracy, meeting ICH Q3A/Q3B guidelines .

Drug-Drug Interaction Studies Involving CYP3A4 and Glutathione Pathways

Because M7 formation depends on CYP3A4-mediated oxidation followed by glutathione conjugation, its plasma concentration serves as a sensitive marker of pathway perturbation. In clinical pharmacology studies co-administering CYP3A4 inhibitors/inducers or agents affecting glutathione homeostasis, monitoring M7 levels provides quantitative evidence of metabolic interaction magnitude [1].

Metabolite Contribution to Safety and Efficacy Assessment

M7, along with M3, M6, and M11, exhibits in vitro inhibitory activity against EGFR, HER2, and HER4. Given its significant systemic exposure (second only to M6), quantifying M7 is essential for exposure-response analyses that correlate total active species concentration with clinical outcomes (e.g., tumor response, diarrhea incidence) [1].

Quote Request

Request a Quote for Neratinib dimethylamine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.